molecular formula C10H17N3 B14143142 N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine CAS No. 89151-19-9

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine

Cat. No.: B14143142
CAS No.: 89151-19-9
M. Wt: 179.26 g/mol
InChI Key: QUIPDNCYVLMTGF-UHFFFAOYSA-N
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Description

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine is a chemical compound that features a pyridine ring attached to a propyl chain, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine typically involves the reaction of pyridine derivatives with ethane-1,2-diamine under controlled conditions. One common method includes the use of 4-chloromethylpyridine, which is reacted with ethane-1,2-diamine in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution . The reaction is exothermic and may require cooling to maintain the desired temperature. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H~2~O~2~) in an acidic medium.

    Reduction: Sodium borohydride (NaBH~4~) in an alcoholic solvent.

    Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can coordinate with metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, the diamine moiety can interact with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine is unique due to its specific arrangement of the pyridine ring and the propyl chain, which imparts distinct chemical and biological properties. This unique structure allows it to form specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

89151-19-9

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

N'-(2-pyridin-4-ylpropyl)ethane-1,2-diamine

InChI

InChI=1S/C10H17N3/c1-9(8-13-7-4-11)10-2-5-12-6-3-10/h2-3,5-6,9,13H,4,7-8,11H2,1H3

InChI Key

QUIPDNCYVLMTGF-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN)C1=CC=NC=C1

Origin of Product

United States

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